3-((3,5-dimethoxybenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-((3,5-dimethoxybenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes a dimethoxybenzyl group, a methoxy-methyl-pyrazolyl group, and a methyl-triazole core
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-dimethoxybenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Core: The triazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the benzyl moiety is replaced by a nucleophile.
Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved through a reaction between a thiol and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, such as the nitro group (if present) or the carbonyl groups in intermediates.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic rings, alcohols (from carbonyl groups).
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved would depend on the nature of these interactions and the biological system .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.
3,5-Dimethoxybenzyl Derivatives: Compounds containing the dimethoxybenzyl group, which are often explored for their biological activities.
Pyrazole Derivatives: Compounds containing the pyrazole ring, known for their anti-inflammatory and anticancer properties.
Uniqueness
The uniqueness of 3-((3,5-dimethoxybenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-21-9-14(16(20-21)25-5)15-18-19-17(22(15)2)26-10-11-6-12(23-3)8-13(7-11)24-4/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBXNXVZDNJHBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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